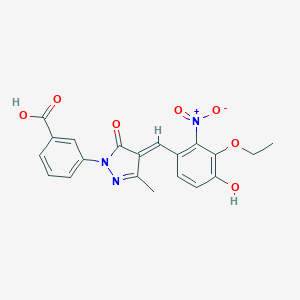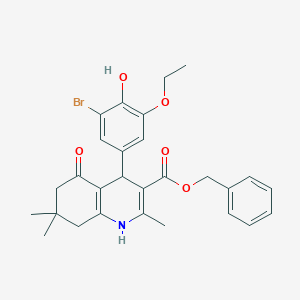![molecular formula C16H22N2O4S B448269 2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 491832-04-3](/img/structure/B448269.png)
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H22N2O4S and its molecular weight is 338.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Antimicrobial Properties: This compound, along with similar thiazolidinone derivatives, has been synthesized and studied for its antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, indicating potential uses in treating infections caused by various microorganisms (Patel & Patel, 2010); (Rana, Mistry, & Desai, 2008).
Pharmacological Evaluation for Various Therapies
- Antihyperglycemic Evaluation: Some thiazolidinone derivatives have shown notable antihyperglycemic activity in in vivo evaluations. This suggests potential therapeutic applications for managing diabetes and related metabolic disorders (Deshmukh et al., 2017).
- Potential in Cancer and HIV Treatments: Certain derivatives of thiazolidinone have been prepared with properties indicating potential effectiveness in treating cancer and HIV. This highlights the compound's significance in the development of novel therapeutic agents for these critical health challenges (Patel et al., 2013).
Applications in Material Science
- Corrosion Inhibition: Thiazolidine derivatives, which include the compound , have been used as corrosion inhibitors for mild steel. Their effectiveness in this application opens up possibilities in the field of material protection and preservation (Chaitra, Mohana, & Tandon, 2016).
Chemical Synthesis and Structural Studies
- Chemical Synthesis and Crystal Structure Analysis: The compound has been synthesized and characterized in various studies, including an examination of its crystal structure. This provides valuable insights into its chemical properties and potential applications in various fields of research and industry (Duan et al., 2014); (Sladojevich, Trabocchi, & Guarna, 2007).
Supramolecular Chemistry
- Supramolecular Aggregation Behaviour: Thiazolidine-4-carboxylic acid derivatives have been studied for their supramolecular aggregation behaviour. This is significant for potential applications in gas storage, biosensing, and catalysis, demonstrating the versatility of these compounds in various scientific and technological domains (Jagtap et al., 2018).
Propiedades
IUPAC Name |
2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-21-14-3-2-11(15-17-13(10-23-15)16(19)20)8-12(14)9-18-4-6-22-7-5-18/h2-3,8,13,15,17H,4-7,9-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLGKFYBOEPHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-2-(2-propynylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448186.png)
![2-{1-[11-(2-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B448191.png)

![N-(3,4-dimethoxyphenyl)-N-(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B448195.png)
![[2-(5-Chlorothiophen-2-yl)quinolin-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B448197.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE](/img/structure/B448198.png)
![ethyl 2-({[3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448199.png)
![4-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-furyl)quinoline](/img/structure/B448202.png)
![3-(2-chlorophenyl)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B448203.png)
![4-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B448205.png)
![8-ethyl-3-(isobutylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B448206.png)
![3-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448209.png)

![3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B448213.png)
